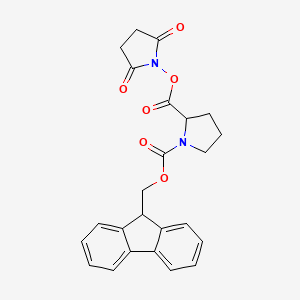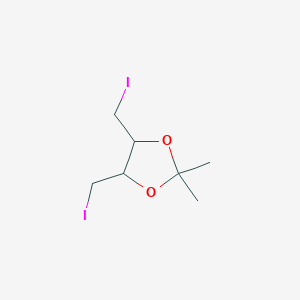![molecular formula C13H15ClN2O4 B13902907 Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate is an organic compound with the molecular formula C13H15ClN2O4 and a molecular weight of 298.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion, which then undergoes nucleophilic addition to the aldehyde, followed by condensation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the initial synthesis.
Hydrochloric Acid: Employed in hydrolysis reactions.
Various Nucleophiles: Utilized in substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Applications De Recherche Scientifique
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-[[(6-methyl-2-pyridyl)amino]methylene]propanedioate: Similar structure but with a methyl group instead of a chlorine atom.
Diethyl 2-[[(6-bromo-3-pyridyl)amino]methylene]propanedioate: Contains a bromine atom instead of chlorine.
Uniqueness
Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .
Propriétés
IUPAC Name |
diethyl 2-[[(6-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-15-9-5-6-11(14)16-7-9/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDKSRPNRMMAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
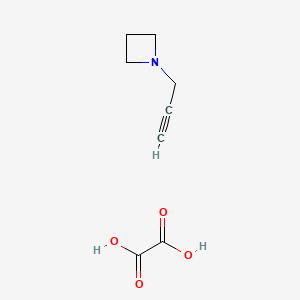
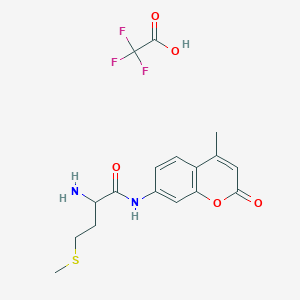
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
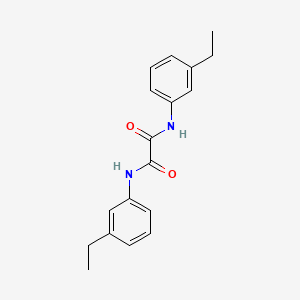
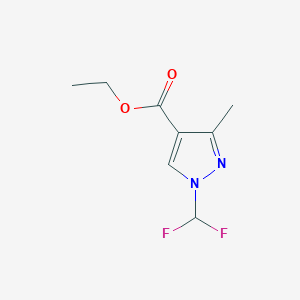
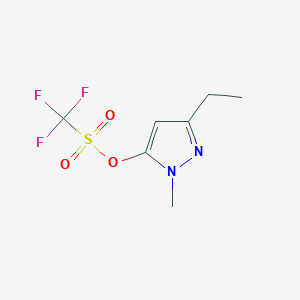
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)
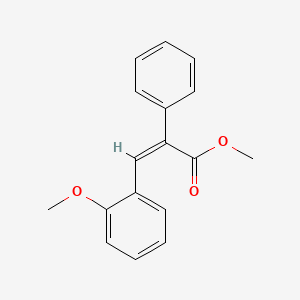
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
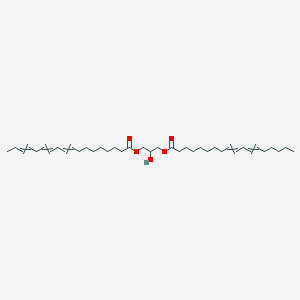

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
